N-Phenyl-1,2,3-benzotriazin-4-amine
CAS No.: 888-35-7
Cat. No.: VC20666190
Molecular Formula: C13H10N4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888-35-7 |
|---|---|
| Molecular Formula | C13H10N4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | N-phenyl-1,2,3-benzotriazin-4-amine |
| Standard InChI | InChI=1S/C13H10N4/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-17-16-13/h1-9H,(H,14,15,16) |
| Standard InChI Key | MPNCVQSLXCPMCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NN=NC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties of N-Phenyl-1,2,3-benzotriazin-4-amine
Molecular Architecture
N-Phenyl-1,2,3-benzotriazin-4-amine features a benzotriazine core fused with a phenylamine substituent. The benzotriazine moiety consists of a benzene ring fused to a triazine ring, creating a planar structure with conjugated π-electrons. The phenyl group at the 4-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.24 g/mol | |
| IUPAC Name | N-phenyl-1,2,3-benzotriazin-4-amine | |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NN=NC3=CC=CC=C32 | |
| InChIKey | MPNCVQSLXCPMCT-UHFFFAOYSA-N |
The compound’s planar structure and nitrogen-rich framework suggest potential for hydrogen bonding and π-π stacking, properties critical for interactions in biological systems or material matrices.
Physicochemical Characteristics
While experimental data on melting points, solubility, and stability remain unreported, computational predictions based on analogous benzotriazines indicate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The electron-withdrawing triazine ring likely reduces basicity compared to simpler aniline derivatives.
Synthetic Routes to N-Phenyl-1,2,3-benzotriazin-4-amine
Conventional Diazotization-Cyclization Strategies
The synthesis of benzotriazine derivatives typically involves diazotization of 2-aminobenzamide precursors followed by cyclization. For N-Phenyl-1,2,3-benzotriazin-4-amine, a plausible route begins with the reaction of 2-nitrobenzoyl chloride with aniline derivatives under basic conditions to form 2-nitrobenzamides. Subsequent reduction of the nitro group to an amine (e.g., using SnCl/EtOH) yields 2-aminobenzamides, which undergo diazotization with NaNO in acidic media to form the triazine ring .
Example Protocol (Adapted from ):
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Acylation: React 2-nitrobenzoyl chloride with aniline in the presence of 2,6-lutidine to form N-phenyl-2-nitrobenzamide.
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Reduction: Treat the nitro compound with SnCl·2HO in ethanol/NMP to yield N-phenyl-2-aminobenzamide.
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Diazotization-Cyclization: Subject the amine to NaNO in AcOH/HO (1:1) at 0–5°C to induce cyclization into the benzotriazine framework.
This method, while effective for solid-phase synthesis of benzotriazin-4-ones , requires optimization for the target amine derivative.
Advanced Continuous Flow Techniques
Recent advances in flow chemistry enable efficient diazotization under controlled conditions. A visible light-mediated continuous flow system reported for benzotriazin-4-ones could be adapted for N-Phenyl-1,2,3-benzotriazin-4-amine by substituting precursors and tuning reaction parameters (e.g., residence time, light wavelength). Such systems enhance reproducibility and scalability while minimizing byproducts .
Research Gaps and Future Directions
Unexplored Synthetic Pathways
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Photochemical Synthesis: Leveraging UV/visible light to drive cyclization, as demonstrated for benzotriazinones .
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Enzymatic Methods: Exploring biocatalysts for greener synthesis.
Biological Profiling
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In Vitro Screens: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).
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ADMET Studies: Evaluate pharmacokinetics and toxicity profiles.
Computational Modeling
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DFT Studies: Predict electronic properties and reactivity sites.
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Molecular Docking: Identify protein targets (e.g., kinases, DNA helicases).
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